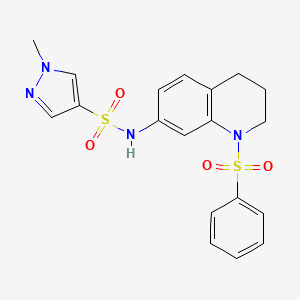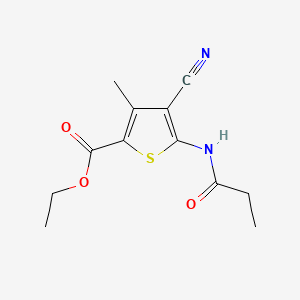
Ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate
Übersicht
Beschreibung
Ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate is a thiophene derivative with a cyano group, a methyl group, a propanoylamino group, and an ethyl ester group. Thiophenes are sulfur-containing heterocyclic compounds that are widely used in various chemical and pharmaceutical applications due to their unique chemical properties and biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thiophene-2-carboxylic acid ethyl ester as the starting material.
Reaction Steps:
Nitration: The thiophene ring is nitrated to introduce the cyano group at the 4-position.
Acylation: The propanoylamino group is introduced at the 5-position through an acylation reaction.
Industrial Production Methods: The compound can be produced on an industrial scale using continuous flow reactors, which allow for efficient and controlled synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where different substituents can replace the existing groups on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, which may have different biological activities.
Reduction Products: Amines derived from the reduction of the cyano group.
Substitution Products: Derivatives with different substituents on the thiophene ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate has various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and the propanoylamino group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate is compared with other similar thiophene derivatives, such as:
Ethyl 3-methyl-5-(propanoylamino)thiophene-2-carboxylate: Lacks the cyano group.
Ethyl 4-cyano-3-methylthiophene-2-carboxylate: Lacks the propanoylamino group.
Ethyl 4-cyano-3-methyl-5-(propionylamino)thiophene-2-carboxylate: Similar structure but with a different position of the propanoylamino group.
Uniqueness: The presence of both the cyano and propanoylamino groups on the thiophene ring makes this compound unique compared to other thiophene derivatives. This combination of functional groups contributes to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-4-9(15)14-11-8(6-13)7(3)10(18-11)12(16)17-5-2/h4-5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOAKUSLSNLTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(S1)C(=O)OCC)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330563 | |
| Record name | ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815693 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
352703-46-9 | |
| Record name | ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


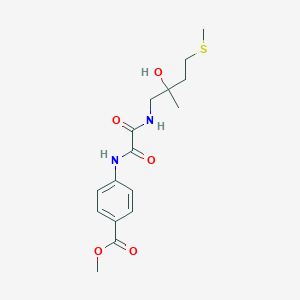
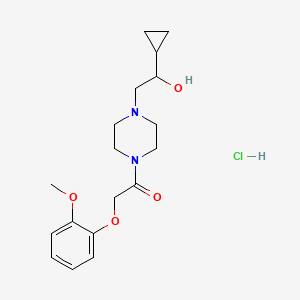
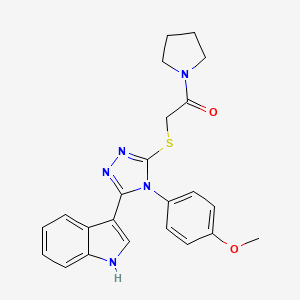
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2866566.png)
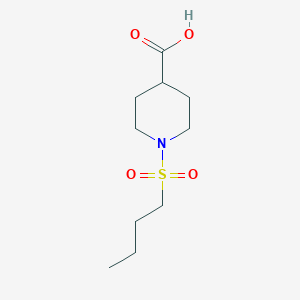
![2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2866568.png)
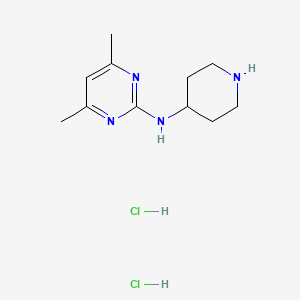
![N'-(2-phenylethyl)-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2866570.png)
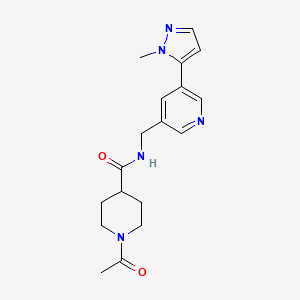
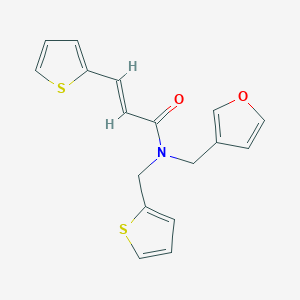
![[4-(Phenylsulfanyl)phenyl]methanamine](/img/structure/B2866578.png)
![5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2866579.png)
